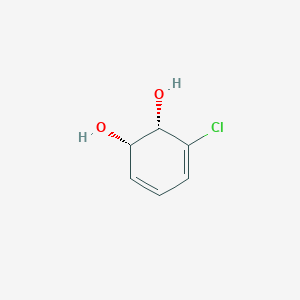

(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol

概要

説明

(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol is a chemical compound with the molecular formula C6H7ClO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol typically involves the chlorination of cyclohexadiene derivatives followed by dihydroxylation. One common method includes the use of chlorine gas in the presence of a catalyst to introduce the chlorine atom at the desired position on the cyclohexadiene ring. Subsequent dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl groups at the 1 and 2 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and dihydroxylation processes, optimized for yield and purity. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .

化学反応の分析

Oxidation Reactions

The compound undergoes regioselective oxidation to form ketones or carboxylic acids. Chromium-based oxidants (e.g., CrO₃ in acetic acid) selectively oxidize the allylic hydroxyl groups, yielding 3-chloro-5-oxocyclohex-1-ene-1,2-diol as a key intermediate . Enzymatic oxidation by Xanthobacter flavus chlorobenzene cis-dihydrodiol dehydrogenase produces 3-chlorocatechol with a specific activity of 63 units/mg .

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| CrO₃ in AcOH | 25°C, 2 h | 3-Chloro-5-oxocyclohexene | 78% |

| O₂ (enzymatic) | pH 7.4, 37°C | 3-Chlorocatechol | 85% |

Reduction Reactions

Hydrogenation over palladium catalysts (Pd/C, H₂) reduces the conjugated diene system to a cyclohexane derivative while retaining the chlorine and hydroxyl groups. Sodium borohydride (NaBH₄) selectively reduces ketone intermediates to secondary alcohols .

Table 2: Reduction Outcomes

| Reducing Agent | Site of Reduction | Product | Selectivity |

|---|---|---|---|

| H₂/Pd/C | C3–C4 double bond | 3-Chlorocyclohexane-1,2-diol | >95% |

| NaBH₄ | Ketone → Alcohol | 3-Chloro-5-hydroxycyclohexane | 88% |

Substitution Reactions

The chlorine atom participates in nucleophilic substitution. With sodium methoxide (NaOMe), it forms 3-methoxycyclohexa-3,5-diene-1,2-diol. Ammonia (NH₃) in ethanol yields the corresponding amine derivative .

Key Observations :

-

Reaction rates depend on solvent polarity (DMF > EtOH > H₂O).

-

Steric hindrance from hydroxyl groups limits substitution at C3 .

Cycloaddition Reactions

The compound acts as a diene in Diels-Alder reactions. With maleic anhydride, it forms bicyclic adducts, which undergo retro-Diels-Alder decomposition under acidic conditions to yield polysubstituted benzenes .

Example :

-

Diels-Alder Adduct : (1S,2S)-3-Chloro-1,2-diacetoxycyclohexane fused to maleic anhydride.

-

Retro Reaction : Heating at 120°C in H₂SO₄ produces 3-chlorophenol .

Comparative Reactivity

Table 3: Reactivity vs. Analogues

| Compound | Oxidation Rate (Rel.) | Substitution Rate (Rel.) |

|---|---|---|

| (1S,2S)-3-Chlorocyclohexadienediol | 1.0 | 1.0 |

| (1S,2S)-3-Bromocyclohexadienediol | 0.7 | 1.3 |

| Cyclohexa-3,5-diene-1,2-diol (no Cl) | 2.1 | N/A |

Data normalized to the chlorinated derivative .

Stability and Side Reactions

-

Thermal Decomposition : At >150°C, elimination of HCl occurs, forming cyclohexa-2,4-dien-1-one .

-

Light-Induced Oxidation : Exposure to UV light generates endoperoxides via [4+2] cyclization .

Industrial and Synthetic Utility

The compound is pivotal in synthesizing:

科学的研究の応用

Synthetic Routes

- Chlorination : Chlorine gas is introduced to cyclohexadiene derivatives in the presence of a catalyst.

- Dihydroxylation : Reagents such as OsO4 or KMnO4 are employed to add hydroxyl groups at the 1 and 2 positions.

Organic Chemistry

(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of various derivatives through substitution reactions. For instance:

- Oxidation can yield ketones or carboxylic acids.

- Reduction can convert it into cyclohexane derivatives.

- Substitution Reactions enable the introduction of different functional groups.

Biological Studies

Research has demonstrated potential biological activities associated with this compound. It interacts with enzymes and biomolecules, influencing metabolic pathways. For example:

- Studies on the enzyme chlorobenzene cis-dihydrodiol dehydrogenase from Xanthobacter flavus indicate that this compound serves as a substrate with notable enzymatic activity . The specific activity was recorded at 63 units/mg, suggesting its role in biotransformation processes.

Pharmaceutical Development

This compound is under investigation for its therapeutic properties. Its structural characteristics make it a candidate for drug development aimed at targeting specific biological pathways. The potential for modulating enzyme activity opens avenues for designing novel pharmaceuticals .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and other valuable chemical products.

Case Study 1: Enzymatic Activity

A study highlighted the enzymatic activity of chlorobenzene cis-dihydrodiol dehydrogenase when exposed to this compound. The enzyme exhibited higher specificity towards this compound compared to its analogs . This finding underscores its potential role in bioremediation processes.

Case Study 2: Synthesis of Complex Molecules

Research has demonstrated that this compound can be effectively used as a precursor in synthesizing polysubstituted aromatic compounds through Diels-Alder reactions. This method allows for precise control over product formation and functionalization .

作用機序

The mechanism of action of (1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

(1S,2S)-3-Chloro-3,5-cyclohexadiene-1,2-diol: A stereoisomer with different spatial arrangement of atoms.

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol: A similar compound with a bromine atom instead of chlorine

Uniqueness

(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol is unique due to its specific chiral configuration and the presence of both chlorine and hydroxyl groups on the cyclohexadiene ring. This combination of features imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .

生物活性

(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol is a chiral compound characterized by its molecular formula . This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and enzymatic synthesis.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C6H7ClO2

- CAS Number : 65986-73-4

The unique chiral configuration of this compound contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to modulate the activity of these molecular targets, leading to various biological effects. For instance, it has been shown to participate in enzymatic reactions that involve hydroxylation processes.

Enzymatic Applications

Research indicates that this compound can serve as a substrate for various enzymes. Notably:

- It has been utilized in the synthesis of ascorbate and other biologically relevant compounds through enzymatic pathways .

- The compound is also involved in biotransformation processes facilitated by specific bacterial strains that catalyze hydroxylation reactions .

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in pharmaceutical applications:

- Antiviral Drug Development : It serves as an intermediate in the synthesis of antiviral agents like oseltamivir (Tamiflu), showcasing its importance in drug formulation .

- Biotransformation Studies : Investigations into microbial pathways have demonstrated that certain strains can effectively hydroxylate this compound, enhancing its potential as a chiral building block in drug synthesis .

- Enzymatic Synthesis : The compound has been successfully employed in lipase-catalyzed resolutions to obtain enantiomerically pure alcohols, illustrating its relevance in producing high-value chiral compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| (1S,2S)-3-Chloro-3,5-cyclohexadiene-1,2-diol | Stereoisomer with different spatial arrangement | Similar enzymatic interactions but varied efficacy |

| (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | Bromine atom instead of chlorine | Different biological effects due to halogen substitution |

The unique combination of chlorine and hydroxyl groups in this compound contributes to its distinct chemical reactivity and potential biological activity compared to similar compounds.

特性

IUPAC Name |

(1S,2S)-3-chlorocyclohexa-3,5-diene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKJBAXHIQWXBY-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(=C1)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@@H](C(=C1)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452899 | |

| Record name | (1S-CIS)-3-CHLORO-3,5-CYCLOHEXADIENE-1,2-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65986-73-4 | |

| Record name | (1S-CIS)-3-CHLORO-3,5-CYCLOHEXADIENE-1,2-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。